Ethomersol

Cerebral Ischemia Lipid Peroxidation Antioxidant Activity

Ethomersol (CAS 120764-43-4; IUPAC: 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole) is a synthetic heterocyclic compound within the benzimidazole family. It is classified as an actoprotector—a pharmacological agent that enhances physical and mental performance without increasing oxygen consumption.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 120764-43-4
Cat. No. B1194500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthomersol
CAS120764-43-4
Synonyms5-EEMBI
5-ethoxy-2-ethylmercaptobenzimidazole
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCC
InChIInChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyXFLUTXZJXVSDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethomersol (CAS 120764-43-4): A Benzimidazole-Derived Actoprotector for Ischemia-Reperfusion and Hypoxia Research


Ethomersol (CAS 120764-43-4; IUPAC: 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole) is a synthetic heterocyclic compound within the benzimidazole family [1]. It is classified as an actoprotector—a pharmacological agent that enhances physical and mental performance without increasing oxygen consumption [2]. Its research application is primarily centered on mitigating postischemic hypoperfusion and cerebral hypoxia in experimental models [3].

Why Substituting Ethomersol with Other Actoprotectors or Antihypoxants Risks Invalidating Experimental Outcomes


Substituting Ethomersol with other actoprotectors (e.g., Bemithyl) or structurally distinct antioxidants (e.g., Emoxypin) is not scientifically equivalent. Direct comparative studies reveal mechanistic divergence: while Ethomersol reduces lipid peroxidation comparably to Emoxypin, it lacks the direct antiradical activity characteristic of the 3-hydroxypyridine class [1]. Furthermore, its unique dual action as a calcium channel blocker and broad-spectrum platelet aggregation inhibitor, affecting pathways induced by ADP, serotonin, and thrombin, is not a universal property of all actoprotectors and directly impacts its utility in vascular-focused ischemia research [2].

Ethomersol (CAS 120764-43-4): Comparative Quantitative Evidence for Scientific and Procurement Decisions


Comparative Antioxidant Efficacy in Cerebral Ischemia: Ethomersol vs. Emoxypin

In a rat model of cerebral ischemia, Ethomersol (50 mg/kg i.p.) reduced brain lipid peroxidation to a degree comparable with the 3-hydroxypyridine derivative Emoxypin (5 mg/kg i.p.), a known antioxidant [1]. However, mechanistic differentiation was evident: Ethomersol did not demonstrate direct antiradical activity, a property exhibited by Emoxypin [1]. This suggests Ethomersol's antioxidant effect is secondary to other mechanisms, differentiating it from direct radical scavengers.

Cerebral Ischemia Lipid Peroxidation Antioxidant Activity

Comparative Coronary Vasodilation: Ethomersol vs. Bemithyl in Acute Coronary Occlusion

In a direct comparative study using a canine model of acute coronary artery occlusion, both Ethomersol (5 and 10 mg/kg) and Bemithyl (10 and 20 mg/kg) increased retrograde coronary blood flow to the ischemic zone [1]. Notably, the increase in collateral coronary blood flow produced by both compounds exceeded the observed increase in systemic arterial blood pressure, indicating a specific vasodilatory effect on the coronary vasculature rather than a passive pressure-driven response [1].

Coronary Blood Flow Vasodilation Cardioprotection

Comparative Cardioprotection During Reoxygenation: Ethomersol vs. Bemithyl

In a model of reoxygenation following acute hypoxia, both Ethomersol and Bemithyl demonstrated significant cardioprotective effects [1]. The protective action was quantified by a more complete recovery of developed pressure, maximum contraction and relaxation velocities, and the prevention of bradycardia [1]. The protective effects were associated with higher recovery coefficients compared to untreated controls [1].

Myocardial Reoxygenation Cardioprotection Hypoxia

Mechanistic Differentiation: Calcium Channel Blockade and Antiplatelet Activity

Ethomersol's vasodilatory mechanism is attributed to its capacity to block potential-dependent calcium channels and partially inhibit intracellular calcium mobilization upon adrenergic and serotoninergic receptor activation [1]. This is coupled with a broad antiaggregatory activity, as it inhibits platelet aggregation induced by ADP, serotonin, arachidonic acid, and thrombin [1]. This dual vascular and antiplatelet profile is a key feature not uniformly shared across the actoprotector class and is distinct from pure antioxidants like Emoxypin.

Calcium Channel Blocker Platelet Aggregation Vascular Pharmacology

Optimal Research Applications for Ethomersol Based on Comparative Evidence


Cerebral Ischemia-Reperfusion Injury Research

Utilize Ethomersol (50 mg/kg i.p. or i.v.) in rodent or feline models of transient global cerebral ischemia to prevent postischemic hypoperfusion and hypo-oxygenation. Its demonstrated ability to accelerate blood flow recovery and reduce brain edema in chronic ischemia models makes it a valuable tool for studying post-stroke recovery mechanisms [1]. The compound's effect on reducing hemoglobin-oxygen affinity further supports its use in studying oxygen delivery dynamics [2].

Myocardial Ischemia and Cardioprotection Studies

Employ Ethomersol in ex vivo or in vivo models of coronary artery occlusion and reoxygenation. Evidence shows it enhances collateral blood flow and improves myocardial functional recovery, comparable to Bemithyl [1]. Its dual action as a vasodilator and inhibitor of platelet aggregation positions it as a candidate for investigating novel therapies for acute coronary syndromes.

Hypoxia and Oxidative Stress Research

Apply Ethomersol in studies of acute hypobaric or hypoxic hypoxia. It has been shown to accelerate the restoration of behavioral and mnemonic parameters post-hypoxic trauma [1] and effectively reduce brain lipid peroxidation [2]. Its distinct mechanism—lacking direct antiradical activity—allows researchers to dissect antioxidant effects that are secondary to metabolic or vascular modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethomersol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.